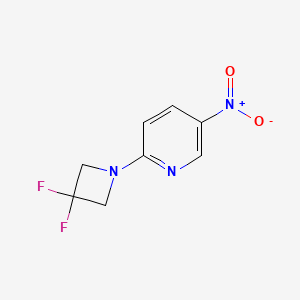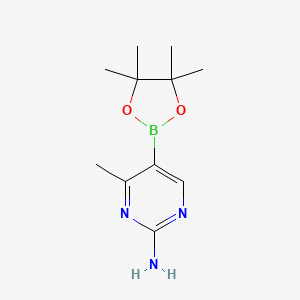![molecular formula C13H13N3O2S B1393315 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1325306-71-5](/img/structure/B1393315.png)
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
“4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound with the linear formula C13H13N3O2S . It is a solid substance with a molecular weight of 275.33 . This compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate to give 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3 .Chemical Reactions Analysis
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound belongs, is known to undergo various chemical reactions. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 275.33 . The InChI code representing its molecular structure is 1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3 .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Processes : This compound's synthesis involves oxidation of phenyl-pyrido-thiadiazine and subsequent reactions. For example, Neill, Preston, & Wightman (1998) detail the oxidation of 3-phenyl-2H-pyrido[2,3-e]-1,2,4-thiadiazine, leading to 1,1-dioxide and other derivatives (Neill, Preston, & Wightman, 1998).
- Structural and Pharmacological Analysis : Compounds structurally related to diazoxide and pinacidil, including pyrido-thiadiazine 1,1-dioxides, have been synthesized and tested for their pharmacological properties. For instance, Tullio et al. (1999) conducted a study focusing on the structural and pharmacological aspects of these compounds (Tullio et al., 1999).
Pharmacological Applications
- Potentiators of AMPA Receptors : Some derivatives of pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide have been identified as potent AMPA receptor potentiators. Francotte et al. (2013) explored thiophenic analogues for cognitive enhancement and found promising compounds in this category (Francotte et al., 2013).
- Inhibitors of Aldose Reductase : Chen et al. (2011) synthesized pyrido-thiadiazine 1,1-dioxide acetic acid derivatives, demonstrating strong inhibitory activity against aldose reductase, a key enzyme implicated in diabetic complications (Chen et al., 2011).
Potential for Cognitive Enhancement
- Cognitive Enhancing Properties : Research indicates that certain derivatives of pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide may enhance cognition. For instance, Francotte et al. (2010) discovered that a fluorinated derivative exhibited marked cognitive-enhancing effects in vivo (Francotte et al., 2010).
Miscellaneous Applications
- Catalytic Applications : Some thiadiazine derivatives have been used as catalysts in organic synthesis. For instance, Khazaei et al. (2015) employed a benzo[e][1,2,4]thiadiazine derivative as a catalyst for synthesizing various pyran and phthalazine derivatives (Khazaei et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the deeper hydrophobic pocket of PI3Kδ . The compound’s mode of action involves a rotation-limiting strategy and the introduction of a substituent at the 3-position of the pyrazolo .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is a critical signaling pathway for many cellular functions including cell growth and survival . By inhibiting PI3Kδ, the compound can disrupt this pathway and potentially exert anti-cancer effects .
Result of Action
The result of the compound’s action is the inhibition of PI3Kδ, leading to disruption of the PI3K/AKT/mTOR pathway . This can potentially lead to decreased cell growth and survival, particularly in cancer cells where this pathway is often overactive .
Future Directions
Future research could focus on exploring the pharmacological potential of this compound and its derivatives. For instance, a recent study has reported the synthesis of benzothiadiazine-1,1-dioxide scaffolds via transition metal-catalyzed C—H activation/annulation . This strategy provides straightforward access to complex N-heterocycles in a highly efficient and simple manner .
Biochemical Analysis
Biochemical Properties
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including phosphoinositide 3-kinase delta (PI3Kδ) and ATP-sensitive potassium channels . The interaction with PI3Kδ is particularly noteworthy as it inhibits the enzyme’s activity, which can lead to the modulation of cell growth and survival pathways. Additionally, this compound acts as an opener of ATP-sensitive potassium channels, influencing insulin release and cardiovascular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3Kδ by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, its action on ATP-sensitive potassium channels can inhibit insulin release, affecting glucose metabolism and potentially offering therapeutic benefits for diabetes management .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3Kδ, inhibiting its kinase activity and subsequently altering downstream signaling pathways involved in cell growth and survival . Additionally, it activates ATP-sensitive potassium channels by binding to their regulatory subunits, leading to changes in membrane potential and cellular excitability . These interactions highlight the compound’s potential as a therapeutic agent in oncology and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of PI3Kδ activity and prolonged effects on cell proliferation and apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PI3Kδ activity and modulate glucose metabolism without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes . Additionally, binding to plasma proteins such as albumin can influence its distribution and accumulation in various tissues . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its localization and stability within the cell . Understanding these localization mechanisms is vital for elucidating the compound’s mode of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-(4-methylphenyl)-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYQLKWFDRROMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CNS(=O)(=O)C3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
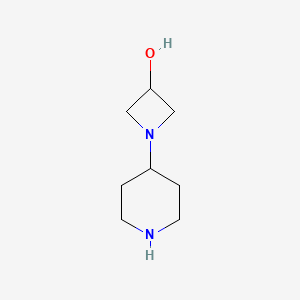
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)
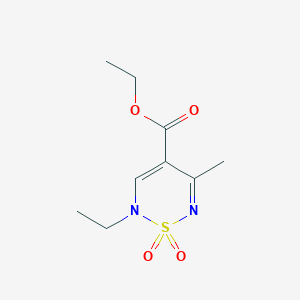

![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)

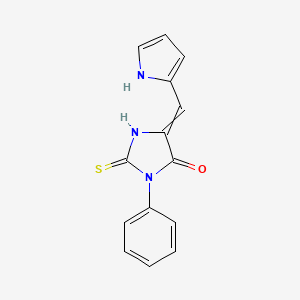
![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)
